9-(Diethylamino)-3-hydroxy-5H-benzo[a]phenoxazin-5-one
Overview
Description
9-(Diethylamino)-3-hydroxy-5H-benzo[a]phenoxazin-5-one, commonly known as Nile Red, is a fluorescent dye belonging to the class of benzo[a]phenoxazines. This compound is hydrophobic and exhibits low solubility and fluorescence quantum yield in water. It is widely used in various scientific fields due to its unique photophysical properties, including its sensitivity to the local molecular environment and its ability to exhibit solvatochromism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Diethylamino)-3-hydroxy-5H-benzo[a]phenoxazin-5-one typically involves the reaction of 1,6-dihydroxynaphthalene with 5-(diethylamino)-2-nitrosophenol under reflux conditions in dimethylformamide (DMF) for several hours . The reaction yields the desired compound after purification through column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the synthesis generally follows similar principles as laboratory-scale synthesis, with optimizations for larger-scale production, such as the use of automated column chromatography and efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions
9-(Diethylamino)-3-hydroxy-5H-benzo[a]phenoxazin-5-one undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions, altering its electronic properties and fluorescence characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include potassium carbonate (K₂CO₃), dimethylformamide (DMF), and various solvents such as dichloromethane and methanol . Reaction conditions often involve heating and the use of catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can produce compounds with altered electronic properties .
Scientific Research Applications
9-(Diethylamino)-3-hydroxy-5H-benzo[a]phenoxazin-5-one has a wide range of scientific research applications, including:
Biological Studies: It is extensively used to study biological membranes, proteins, micelles, and other biological structures due to its fluorescence properties.
Chemical Analysis: The compound is used as a solvatochromic dye to probe the polarity of various environments and materials.
Medical Research: It has applications in studying protein-drug interactions and the formation of supramolecular assemblies.
Industrial Applications: The dye is used in the detection of sol-gel transitions and in the study of membrane heterogeneity.
Mechanism of Action
The mechanism of action of 9-(Diethylamino)-3-hydroxy-5H-benzo[a]phenoxazin-5-one involves its ability to exhibit solvatochromism, where its fluorescence properties change based on the polarity of the surrounding environment . This is attributed to the presence of a flexible diethylamino group attached to the rigid structure of the molecule, allowing for twisted intramolecular charge transfer (TICT) states . These states are sensitive to the local environment, making the compound useful for probing various molecular interactions and dynamics.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 9-(Diethylamino)-3-hydroxy-5H-benzo[a]phenoxazin-5-one include other benzo[a]phenoxazine derivatives, such as:
Phenoxazine Derivatives: Compounds like phenoxazine and its derivatives, which have applications in material science, organic light-emitting diodes, and chemotherapy.
Uniqueness
The uniqueness of this compound lies in its exceptional solvatochromic properties and its ability to provide detailed insights into the local molecular environment. Its hydrophobic nature and low solubility in water make it particularly useful for studying lipid-rich areas and biological membranes .
Properties
IUPAC Name |
9-(diethylamino)-3-hydroxybenzo[a]phenoxazin-5-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c1-3-22(4-2)12-5-8-16-18(9-12)25-19-11-17(24)15-10-13(23)6-7-14(15)20(19)21-16/h5-11,23H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJCSMRAXCRGQSQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)N=C3C4=C(C=C(C=C4)O)C(=O)C=C3O2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30541996 | |
Record name | 9-(Diethylamino)-5H-benzo[a]phenoxazine-3,5(12H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30541996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93397-90-1 | |
Record name | 9-(Diethylamino)-5H-benzo[a]phenoxazine-3,5(12H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30541996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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